Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate
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Overview
Description
“Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate” is a chemical compound with the molecular formula C7H6Cl2N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate” can be represented by the SMILES stringO=C(OC)C1=C(C)C(Cl)=NN=C1Cl
. The InChI key for this compound is PYKFCNHSDFTGQE-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.Scientific Research Applications
Chemical Reactions and Synthesis
Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate is involved in various chemical synthesis processes. Rubina et al. (1989) demonstrated the chlorination of methyl derivatives of pyridine and pyrazine, which can lead to compounds similar to Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (Rubina, Iovel', Gol'dberg, & Shimanskaya, 1989). Balogh et al. (2009) explored the synthesis of naphthyridines, which are chemically related to pyridazines, demonstrating a range of chemical transformations applicable to similar compounds (Balogh, Hermecz, Simon, & Pusztay, 2009).
Vibrational Spectral Analysis
Prabavathi et al. (2015) conducted a vibrational spectral analysis of 3,6-dichloro-4-methylpyridazine, closely related to Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate. This study used FT-IR and FT-Raman spectroscopic techniques and provided insights into the molecular structure and vibrational spectra of these molecules (Prabavathi, Senthil Nayaki, & Venkatram Reddy, 2015).
Molecular Structure and Interactions
Katrusiak et al. (2011) investigated the effects of methylation on intermolecular interactions and lipophilicity in methylated pyridazine carboxylic acids. Their study provides insight into how structural changes, such as those in Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate, can influence chemical properties (Katrusiak, Piechowiak, & Katrusiak, 2011).
Synthesis and Medicinal Chemistry
Barlocco et al. (1999) synthesized a tricyclic heterocyclic system using 6-hydroxy-2-methylpyridazin-3-one, which is structurally similar to Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate. Their study is relevant for understanding the synthesis and potential medicinal chemistry applications of pyridazine derivatives (Barlocco, Cignarella, Montesano, Leonardi, Mella, & Toma, 1999).
Other Applications in Organic Chemistry
- Youssef et al. (2012) reported on the synthesis of isothiazolopyridines and pyridothiazines, highlighting the diversity of compounds that can be synthesized from pyridazine derivatives (Youssef, Azab, & Youssef, 2012).
- Kim et al. (1996) explored the retro-ene reaction of 4,5-dichloro-1-hydroxy-methylpyridazin-6-one, providing insights into reaction mechanisms relevant to compounds like Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (Kim, Cho, Kweon, Lee, Chung, Shin, & Yoon, 1996).
Safety and Hazards
The safety information for “Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate” indicates that it is classified as a combustible solid . The flash point is not applicable . The product is sold “as-is” without any representation or warranty with respect to the product . It is advised to keep out of reach of children and to read the label before use .
properties
IUPAC Name |
methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-3-4(7(12)13-2)6(9)11-10-5(3)8/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKFCNHSDFTGQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1Cl)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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